molecular formula C15H21N5O B2693881 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1207016-80-5

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2693881
CAS No.: 1207016-80-5
M. Wt: 287.367
InChI Key: PKMFMSGTRDAREE-UHFFFAOYSA-N
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Description

“4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound, which is a five-membered ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves several steps. In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include nucleophilic aromatic substitution and the formation of thiosemicarbazone .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques

    Studies have shown innovative methods for synthesizing carboxylic acid amides, including those related to the N-methylpiperazine series. These compounds serve as key intermediates in the synthesis of antileukemic agents like imatinib, indicating their critical role in pharmaceutical manufacturing (Koroleva et al., 2011).

  • Functionalization Reactions

    Research into the functionalization reactions of certain carboxylic acids and acid chlorides with diaminopyridine explores the creation of novel compounds, providing a foundation for further pharmaceutical application and development (Yıldırım et al., 2005).

  • Derivatives with Biological Significance

    The synthesis of oxadiazolo-, pyrimido-, imidazolo-, and benzimidazolo-containing derivatives demonstrates the chemical versatility of these compounds and their potential as biological probes or therapeutic agents (Kaur & Kishore, 2014).

Potential Biological Activities

  • Antimicrobial and Anti-inflammatory Properties

    Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties has shown these compounds to possess significant antimicrobial activity, suggesting their potential in addressing bacterial infections. Some derivatives also displayed anti-inflammatory properties, indicating their applicability in treating inflammation-related conditions (Başoğlu et al., 2013).

  • Antiavian Influenza Virus Activity

    Novel benzamide-based 5-aminopyrazoles and their derivatives have demonstrated remarkable activity against the bird flu influenza (H5N1), highlighting their potential as antiviral agents. This opens up new avenues for the development of treatments against influenza viruses (Hebishy et al., 2020).

Future Directions

The benzimidazole nucleus has been extensively utilized in the development of new drugs due to its broad range of chemical and biological properties . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research of benzimidazole derivatives could focus on exploring these biological activities further and developing new drugs.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-2-16-15(21)20-9-7-19(8-10-20)11-14-17-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMFMSGTRDAREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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